molecular formula C9H10F3N7O2S B2861322 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 957005-96-8

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Numéro de catalogue: B2861322
Numéro CAS: 957005-96-8
Poids moléculaire: 337.28
Clé InChI: MDOIOAOFYZLKCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine (CAS 957005-96-8) is a chemical research agent with a molecular formula of C9H10F3N7O2S and a molecular weight of 337.28 . This compound is a hybrid molecule featuring a 1,2,4-triazole core linked to a nitro-substituted pyrazole via a sulfanyl methyl bridge. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a wide range of biological activities. Literature indicates that related sulfanyltriazole compounds have shown promise in early-stage research, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential activity against HIV-1, including some NNRTI-resistant mutants . Furthermore, the 1,2,4-triazolethione ring system is a cyclic analog of thiosemicarbazides and is investigated for its chemopreventive and chemotherapeutic effects on cancer, as well as for its antiviral and anti-infective properties . The presence of the electron-withdrawing trifluoromethyl group on the triazole ring can enhance metabolic stability and modulate the molecule's lipophilicity and binding affinity, making it a valuable scaffold for constructing compounds for biochemical screening and hit-to-lead optimization efforts in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Propriétés

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N7O2S/c1-4-6(19(20)21)5(2)17(16-4)3-22-8-15-14-7(18(8)13)9(10,11)12/h3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIOAOFYZLKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N)C(F)(F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine (CAS No. 957005-96-8) is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and therapeutic potential based on recent research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₉H₁₀F₃N₇O₂S
  • Molecular Weight : 337.28 g/mol
  • Structural Features : Contains a triazole ring, a pyrazole moiety, and trifluoromethyl and sulfanyl groups which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In a study focusing on pyrazole derivatives, compounds similar to this one demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. For instance, related compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Specific studies have reported that certain pyrazole derivatives exhibit IC₅₀ values significantly lower than standard anti-inflammatory drugs such as diclofenac . The compound's structural attributes may enhance its anti-inflammatory potency through selective inhibition of these enzymes.

Anticancer Potential

Emerging research highlights the anticancer properties of pyrazole derivatives. A screening of drug libraries revealed that compounds with similar structures to 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine exhibited cytotoxic effects on various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific pathways involved.

Case Studies

StudyFindingsReference
Antimicrobial ScreeningSignificant antibacterial activity against E. coli and S. aureus
Anti-inflammatory EvaluationIC₅₀ values superior to standard NSAIDs
Anticancer ScreeningInduced apoptosis in cancer cell lines

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of COX Enzymes : By selectively inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Cell Cycle Regulation : The anticancer effects may involve interference with cell cycle progression and induction of apoptosis in malignant cells.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties that contribute to their therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related analogs from the evidence, focusing on substituent effects, synthesis routes, and inferred properties.

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Notable Properties/Activities
Target Compound 1,2,4-Triazol-4-amine 3-(Pyrazole-methyl-sulfanyl), 5-(trifluoromethyl) C₁₀H₁₁F₃N₈O₂S 396.34 Likely S-alkylation Unknown (inferred lipophilicity)
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives 1,2,4-Triazol-4-amine 5-(Pyridin-4-yl), 3-(alkylsulfanyl) Varies ~250–350 S-alkylation with aryl halides Biochemical activities evaluated
4-[(4-Chlorophenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine Pyrazol-5-amine 4-(Chlorophenylsulfonyl), 3-(methylsulfanyl) C₁₀H₁₀ClN₃O₂S₂ 327.80 Not specified Mass spectral data available
1-(4-Bromo-benzyl)-5-methyl-3-nitro-1H-pyrazole (from ) Pyrazole 4-Bromo-benzyl, 3-nitro, 5-methyl C₁₂H₁₁BrN₃O₂ 324.14 Not specified Structural analog for nitro-pyrazole

Key Observations:

Synthesis Methods :

  • The target compound likely employs S-alkylation (as seen in ) to attach the pyrazole-sulfanyl group to the triazole core . This method contrasts with sulfonyl-containing analogs (e.g., ), which may require sulfonation steps .
  • The trifluoromethyl group at position 5 is typically introduced via nucleophilic substitution or trifluoromethylation reagents, a common strategy in fluorinated drug design.

Substituent Effects: Trifluoromethyl (CF₃): Enhances lipophilicity and oxidative stability compared to pyridinyl () or chlorophenylsulfonyl () groups .

Spectroscopic Characterization :

  • NMR : The target compound’s ¹H-NMR would show distinct pyrazole methyl (δ 2.0–2.5 ppm) and trifluoromethyl (δ 110–120 ppm in ¹³C-NMR) signals, contrasting with the pyridinyl protons in compounds (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Similar to , the molecular ion peak ([M+H]⁺) would dominate, with fragmentation patterns reflecting cleavage at the sulfanyl bridge .

The trifluoromethyl group may improve bioavailability compared to non-fluorinated derivatives .

Research Findings and Implications

  • Structural Uniqueness : The combination of nitro-pyrazole and trifluoromethyl-triazole distinguishes this compound from sulfonyl- or alkylsulfanyl-dominated analogs.
  • Synthetic Challenges : Steric hindrance from the 3,5-dimethylpyrazole may complicate S-alkylation efficiency compared to smaller substituents in .
  • Future Directions : Prioritize biological assays (e.g., antimicrobial, anticancer) to validate inferred properties. Computational modeling could predict binding affinities relative to and compounds .

Méthodes De Préparation

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole backbone is typically constructed via cyclocondensation reactions. A common approach involves reacting aminoguanidine hydrochloride with carboxylic acid derivatives. For example:

  • Pathway :
    $$ \text{Aminoguanidine hydrochloride} + \text{Trifluoroacetic anhydride} \rightarrow 5\text{-}(trifluoromethyl)\text{-}4H\text{-}1,2,4\text{-triazol-4-amine} $$
    This reaction proceeds under microwave irradiation (80–120°C, 30–60 min) to enhance yield and purity.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution. A thiol-containing intermediate, such as 3,5-dimethyl-4-nitro-1H-pyrazole-1-methanethiol, reacts with a halogenated triazole precursor:

  • Reaction Conditions :
    $$ \text{5-(Trifluoromethyl)-4H-1,2,4-triazol-4-amine} + \text{3,5-dimethyl-4-nitro-1H-pyrazole-1-methanethiol} \xrightarrow{\text{EtOH, K}2\text{CO}3, \Delta} \text{Target Compound} $$
    Yields range from 45% to 68%, with purification via column chromatography (hexane/ethyl acetate).

Alternative One-Pot Approaches

Recent patents describe streamlined one-pot methodologies to reduce intermediate isolation:

Concurrent Cyclization and Functionalization

A mixture of aminoguanidine hydrochloride, ethyl trifluoroacetate, and 3,5-dimethyl-4-nitro-1H-pyrazole-1-methanesulfonyl chloride undergoes tandem cyclization and sulfanyl transfer in dimethylformamide (DMF) at 100°C. Key advantages include:

  • Yield Optimization : 72% after 12 hours.
  • Byproduct Minimization : Sulfonyl chloride acts as both reactant and acid scavenger.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the reaction between pre-formed 5-(trifluoromethyl)-1,2,4-triazol-4-amine and 3,5-dimethyl-4-nitro-1H-pyrazole-1-methanethiol in ethanol with catalytic piperidine. This method achieves 85% conversion, reducing side reactions.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) favor triazole cyclization but may degrade nitro groups at elevated temperatures.
  • Ethanol/water mixtures (7:3 v/v) balance reactivity and stability, particularly for nitro-group retention.

Temperature and pH Control

  • Cyclization Step : Optimal at pH 8–9 (controlled by K₂CO₃ or NaHCO₃) to prevent nitro group reduction.
  • Thiol Coupling : Conducted at 60–70°C to avoid desulfurization.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, triazole-H), 7.95 (s, 1H, pyrazole-H), 2.65 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, SCH₂).
  • ¹⁹F NMR : δ -62.4 (CF₃).

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration of the sulfanyl bridge and planarity of the triazole-pyrazole system. Key metrics:

  • Bond Lengths : C-S = 1.81 Å, N-N (triazole) = 1.31 Å.
  • Dihedral Angle : 12.4° between triazole and pyrazole rings.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time Key Advantage
Stepwise Synthesis 68 98 18 h High reproducibility
One-Pot Cyclization 72 95 12 h Reduced intermediate handling
Microwave-Assisted 85 99 0.5 h Rapid, energy-efficient

Industrial-Scale Considerations

Cost-Effective Thiol Precursors

Industrial routes favor 3,5-dimethyl-4-nitro-1H-pyrazole-1-methanethiol synthesized via:
$$ \text{3,5-Dimethyl-4-nitro-1H-pyrazole} + \text{CH₃SO₂Cl} \xrightarrow{\text{NaOH}} \text{Thiol precursor} $$
This avoids expensive boronic esters or transition-metal catalysts.

Waste Stream Management

  • Byproduct Recycling : Sulfonic acid byproducts are neutralized to sodium sulfonate for detergent production.
  • Solvent Recovery : Ethanol is distilled and reused, achieving >90% recovery.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are critical intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole and triazole precursors. A common approach includes:

  • Step 1 : Alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with a methylsulfanyl-containing reagent under alkaline conditions (e.g., NaOH in methanol) to introduce the sulfanyl-methyl group .
  • Step 2 : Coupling with 5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine via nucleophilic substitution, requiring precise temperature control (20–25°C) to avoid side reactions .
  • Intermediate Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Basic: Which spectroscopic and crystallographic methods are essential for structural validation?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing pyrazole C-H from triazole N-H) and trifluoromethyl group signals (δ ~110–120 ppm for ¹³C) .
  • X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between pyrazole and triazole rings, critical for understanding π-π stacking interactions .
  • IR Spectroscopy : Identifies nitro group stretching vibrations (~1520 cm⁻¹) and sulfanyl C-S bonds (~680 cm⁻¹) .

Advanced: How can reaction yields be optimized when scaling up synthesis?

Parameter Optimal Range Impact on Yield
Solvent PolarityMethanol/Water (3:1)Enhances solubility of intermediates
Temperature20–25°CMinimizes decomposition of nitro groups
CatalystK₂CO₃ (1.2 eq)Accelerates alkylation without byproducts
Reaction Time12–16 hoursEnsures complete coupling

Methodological Tip : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity vs. temperature) .

Advanced: How to resolve contradictions in structural data from NMR and X-ray crystallography?

  • Scenario : Discrepancies in nitro group orientation (NMR suggests free rotation; X-ray shows fixed planar geometry).
  • Resolution :
    • Perform variable-temperature NMR to assess dynamic behavior .
    • Validate with Density Functional Theory (DFT) calculations to compare energy barriers for rotation .
    • Use synchrotron X-ray diffraction to resolve low-occupancy conformers .

Advanced: What computational strategies predict the compound’s enzyme inhibitory activity?

  • Molecular Docking : Dock the compound into target enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrogen bonding with triazole amines and hydrophobic interactions with trifluoromethyl groups .
  • MD Simulations : Run 100-ns simulations to assess binding stability, particularly for the sulfanyl-methyl linker’s flexibility .
  • SAR Analysis : Modify substituents (e.g., replace nitro with cyano) and compare binding scores to identify pharmacophore requirements .

Advanced: How to design stability studies under physiological conditions?

  • Experimental Design :
    • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC .
    • Oxidative Stress : Expose to H₂O₂ (0.3% w/v); track nitro group reduction using UV-Vis spectroscopy (λ = 310 nm) .
    • Thermal Stability : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C indicates robustness) .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

  • Purification : Employ preparative HPLC with a C18 column (MeCN:H₂O gradient) to achieve >99% purity .
  • Standardization : Pre-screen batches via LC-MS for consistent nitro group integrity and sulfanyl linker stability .
  • Positive Controls : Include reference inhibitors (e.g., ketoconazole for CYP3A4 assays) to normalize inter-assay variability .

Advanced: How to evaluate the compound’s potential for off-target interactions?

  • Proteome-Wide Screening : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Kinase Profiling : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Metabolite Identification : Incubate with liver microsomes; identify metabolites via UPLC-QTOF-MS to predict toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.